![molecular formula C19H14F3N3O2 B5510423 3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

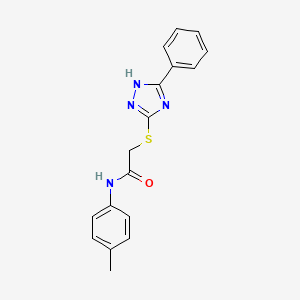

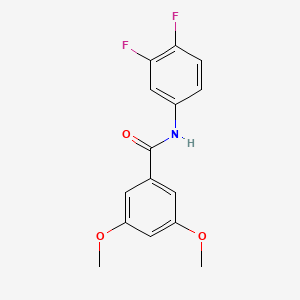

3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H14F3N3O2 and its molecular weight is 373.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 373.10381118 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Supramolecular Chemistry and Self-Assembly

The study on benzene-1,3,5-tricarboxamides (BTAs) highlights their importance across scientific disciplines due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. These properties allow BTAs to be utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is stabilized by threefold H-bonding, showcasing the versatile application of such compounds in designing supramolecular architectures (Cantekin, de Greef, & Palmans, 2012).

Antioxidant Capacity and Toxicity of Synthetic Phenolic Compounds

Synthetic phenolic antioxidants (SPAs) are used to retard oxidative reactions in various products. Recent studies have focused on their environmental occurrence, human exposure, and toxicity. SPAs have been detected in different environmental matrices, and their toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. This research emphasizes the need for studies on novel high molecular weight SPAs with low toxicity and migration ability, pointing towards the ongoing efforts to develop safer chemical compounds with antioxidant properties (Liu & Mabury, 2020).

Chemical Reactions and Synthetic Applications

The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles have been extensively studied, demonstrating that the reaction direction depends on the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions. This research provides valuable insights into synthesizing a wide range of compounds, including amides, pyrrolones, and phenanthrenes, showcasing the synthetic versatility and potential applications of such compounds in developing new materials or drugs (Kamneva, Anis’kova, & Egorova, 2018).

Heterocyclic Compounds and Biological Significance

The literature on heterocyclic compounds bearing the triazine scaffold emphasizes their significance in medicinal chemistry. Triazines have been evaluated for a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. This review suggests that the triazine nucleus is a core moiety of interest for future drug development, highlighting the potential for creating novel therapeutic agents based on heterocyclic scaffolds (Verma, Sinha, & Bansal, 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c1-12-8-9-17(25-24-12)27-16-7-2-4-13(10-16)18(26)23-15-6-3-5-14(11-15)19(20,21)22/h2-11H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQDCQXNURPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![2-[3-(Acetyloxy)benzamido]benzoic acid](/img/structure/B5510376.png)

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B5510410.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)

![(NE)-N-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5510440.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)